molecular formula C4HCl2F2NS B020269 2,4-Dichloro-5-(difluoromethyl)thiazole CAS No. 105315-43-3

2,4-Dichloro-5-(difluoromethyl)thiazole

Cat. No.: B020269
CAS No.: 105315-43-3
M. Wt: 204.02 g/mol
InChI Key: BMNCFMVAGOFKJA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethyl)thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2,4-dichlorothiazole with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(difluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF or acetonitrile.

    Oxidation/Reduction: Catalysts such as palladium on carbon (Pd/C) for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-(difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNCFMVAGOFKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546391
Record name 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-43-3
Record name 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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